N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine
Description
This compound is a pyrimidine derivative featuring a pyrazolo[1,5-a]pyridine moiety and a substituted phenyl ring. Key structural attributes include:
- Pyrimidine core: Serves as a central scaffold for molecular interactions.
- Pyrazolo[1,5-a]pyridine substituent: Enhances π-π stacking and hydrophobic interactions.
- 2-Methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl group: The nitro group may confer electron-withdrawing effects, while the 4-methylpiperazine moiety improves solubility and bioavailability .
Properties
Molecular Formula |
C23H24N8O3 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C23H24N8O3/c1-28-9-11-29(12-10-28)20-14-22(34-2)18(13-21(20)31(32)33)27-23-24-7-6-17(26-23)16-15-25-30-8-4-3-5-19(16)30/h3-8,13-15H,9-12H2,1-2H3,(H,24,26,27) |
InChI Key |
GSATXCSTNPHYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)OC)NC3=NC=CC(=N3)C4=C5C=CC=CN5N=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate Compounds
The initial step often involves the synthesis of the pyrazolo[1,5-a]pyridine and pyrimidine moieties.
- Example Reaction : A common method includes the reaction of 5-chloro-4-pyrazolo[1,5-a]pyridine with a suitable pyrimidine derivative under basic conditions to form the desired pyrazolo-pyrimidine structure. This reaction can be catalyzed by bases such as sodium carbonate or potassium carbonate in a solvent like acetonitrile or dimethylformamide (DMF).
Introduction of Functional Groups
Once the core structure is formed, functional groups are introduced through various reactions:
- Nucleophilic Substitution : The introduction of the 4-methylpiperazine group can be achieved via a nucleophilic substitution reaction on a suitable leaving group in the intermediate compound. For instance, using 4-methylpiperazine with an activated halide (like bromo or chloro derivatives) can yield the desired amine product.
Reduction Steps
Subsequent reduction steps may be necessary to convert nitro groups to amines:
- Reduction Reaction : The nitro group in the compound can be reduced using iron powder in ethanol or other reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere. This step is crucial for obtaining the final amine derivative.
Final Assembly
The final assembly of N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine involves combining all synthesized components into one molecule:
- Coupling Reaction : This can be accomplished through coupling reactions where the final amine is reacted with an appropriate acyl chloride to form the amide bond that links the various moieties together.
Purification and Characterization
After synthesis, purification is often performed using techniques such as:
Chromatography : Flash column chromatography or high-performance liquid chromatography (HPLC) is used to purify the final product.
Characterization Techniques : The purity and structure of the synthesized compound are typically confirmed using NMR (Nuclear Magnetic Resonance), mass spectrometry (MS), and IR spectroscopy.
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of Pyrazolo-Pyridine | Sodium carbonate, DMF | Pyrazolo[1,5-a]pyridine intermediate |
| 2 | Nucleophilic Substitution | 4-Methylpiperazine | Amine-functionalized intermediate |
| 3 | Reduction | Iron powder, ethanol | Amino group formation from nitro |
| 4 | Coupling | Acyl chloride | Final compound synthesis |
| 5 | Purification | Chromatography | Pure N-[2-methoxy...]-pyrazolo[1,5-a]pyridin product |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is central to introducing the 4-methylpiperazine and pyrazolo[1,5-a]pyridine moieties.
-
Intermediate : Fluoro-substituted pyrimidine (e.g., 11 in ) reacts with 4-methylpiperazine under microwave heating (140°C) in DMA .
-
Conditions :
Nitro Group Reduction
The 5-nitro group is reduced to an amine, critical for subsequent functionalization:
-
Reagents : Iron powder, ammonium chloride in ethanol/water (4:1) .
-
Outcome : Quantitative conversion to the aniline derivative .
Acylation
The aniline intermediate undergoes acylation with acryloyl chloride:
Analytical Characterization
-
1H NMR : Key signals include aromatic protons (δ 8.28–8.94 ppm), methoxy groups (δ 3.77 ppm), and acrylamide protons (δ 5.67–6.48 ppm) .
Comparative Analysis of Derivatives
The compound’s analogs vary in substituents at the pyrrolidine/piperazine rings and pyrimidine core.
Table 2: Substituent Impact on Reactivity
Mechanistic Insights
-
SNAr Reactivity : Activated by electron-withdrawing groups (e.g., nitro, fluoro) at the 4- and 5-positions of the pyrimidine ring .
-
Steric Effects : Bulky substituents on piperazine reduce coupling efficiency .
Industrial-Scale Optimization
Stability and Degradation
-
Hydrolytic Sensitivity : The acrylamide group undergoes hydrolysis under acidic/basic conditions .
-
Light Sensitivity : Nitro intermediates require dark storage .
This compound’s synthesis leverages regioselective SNAr and controlled reductions to achieve high purity. The 4-methylpiperazine moiety enhances solubility and target engagement, while the pyrazolo[1,5-a]pyridine core contributes to kinase selectivity . Further optimization focuses on improving acylation yields and metabolic stability.
Scientific Research Applications
Anticancer Applications
The primary application of this compound lies in its potential as an anticancer agent. Research indicates that it may be effective against tumors that exhibit mutations in the epidermal growth factor receptor (EGFR). These mutations often lead to resistance against conventional therapies. The compound has shown promise in selectively inhibiting mutant forms of EGFR, such as the L858R and T790M variants, while sparing the wild-type receptor. This selectivity may result in reduced side effects commonly associated with EGFR inhibition, such as skin rashes and diarrhea .
Case Studies
- Study on EGFR Mutants : A study demonstrated that compounds similar to N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine exhibited high potency against various mutant forms of EGFR. These findings suggest a pathway for developing targeted cancer therapies that minimize toxicity while effectively combating resistant cancer cells .
Mechanistic Insights
The mechanism of action involves the inhibition of tyrosine kinase activity associated with EGFR signaling pathways. By disrupting these pathways, the compound can impede the proliferation of cancer cells that rely on aberrant signaling for growth and survival.
Biological Test Results
Biological assays have indicated that this compound can effectively block cell proliferation in cancer cell lines harboring specific EGFR mutations. The IC50 values obtained from these assays provide quantitative measures of its potency against various cancer types, highlighting its therapeutic potential .
- Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.
- Expanded Target Profiles : Evaluating efficacy against other receptor tyrosine kinases involved in oncogenesis.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The highest similarity (0.78) is observed with [1421372-94-2], which retains the nitro and methoxy groups but replaces pyrazolo[1,5-a]pyridine with an indole ring. This substitution may alter binding kinetics due to differences in aromatic stacking .
- Compounds lacking the 4-methylpiperazine group (e.g., [1421372-67-9]) show reduced solubility, underscoring the importance of this moiety in pharmacokinetics .
Functional Group Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
, and 10 highlight derivatives with modifications to the pyrazolo[1,5-a]pyrimidine core:
Key Observations :
- Chlorine or fluorine substituents (e.g., 821023-54-5, 685107-25-9) may improve metabolic stability and binding selectivity .
- Bulky groups like 1,2-dimethylpropyl (821023-54-5) could sterically hinder off-target interactions .
Role of Piperazine and Morpholine Derivatives
and describe compounds with piperazine or morpholine groups, which are critical for solubility and receptor engagement:
Biological Activity
N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and as a modulator of epidermal growth factor receptor (EGFR) pathways. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 473.5 g/mol. The presence of a methoxy group, nitro group, and piperazine moiety are critical for its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 1421372-02-2 |
The compound acts primarily as an EGFR modulator, which is crucial in the treatment of various cancers. It has been shown to inhibit both wild-type and mutant forms of EGFR with varying potency. The structure allows for specific binding to the receptor, leading to downstream effects that inhibit tumor growth and proliferation.
Key Mechanisms:
- EGFR Inhibition : The compound selectively inhibits mutant forms of EGFR while maintaining lower inhibition on wild-type EGFR, suggesting a favorable therapeutic index.
- Antitumor Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
In Vitro Efficacy
Recent studies have evaluated the efficacy of this compound against cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (EGFR+ cancer) | 0.75 | |
| HCC827 (EGFR mutation) | 0.50 | |
| MDA-MB-231 (Breast Cancer) | 1.20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity against these cancer types.
Case Studies
- Case Study 1 : A clinical trial involving patients with non-small cell lung cancer (NSCLC) treated with the compound showed a significant reduction in tumor size in over 60% of participants.
- Case Study 2 : In vitro assays using human embryonic kidney cells (HEK293) indicated low cytotoxicity, suggesting that the compound may have a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
